molecular formula C16H16BrNO2 B5822472 N-benzyl-5-bromo-2-methoxy-3-methylbenzamide

N-benzyl-5-bromo-2-methoxy-3-methylbenzamide

Cat. No.: B5822472
M. Wt: 334.21 g/mol
InChI Key: RWVUUVLGHAEOKB-UHFFFAOYSA-N
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Description

N-benzyl-5-bromo-2-methoxy-3-methylbenzamide is an organic compound with a complex structure, characterized by the presence of a benzyl group, a bromine atom, a methoxy group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide to achieve bromination

Industrial Production Methods

Industrial production of N-benzyl-5-bromo-2-methoxy-3-methylbenzamide may involve large-scale bromination reactions followed by purification processes to ensure high purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-bromo-2-methoxy-3-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation reactions can produce quinones.

Scientific Research Applications

N-benzyl-5-bromo-2-methoxy-3-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-5-bromo-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5-bromo-2-methoxy-3-methylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a benzyl group, bromine atom, methoxy group, and methyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-benzyl-5-bromo-2-methoxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-11-8-13(17)9-14(15(11)20-2)16(19)18-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVUUVLGHAEOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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